Dibutyl butylpropanedioate

Description

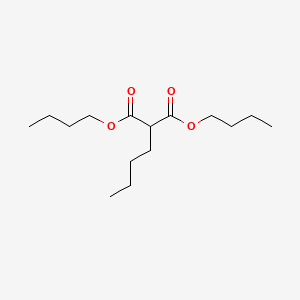

Dibutyl butylpropanedioate is an aliphatic ester derivative of propanedioic acid (malonic acid), theoretically composed of a central propanedioate backbone with two butyl ester groups and an additional butyl substituent. These compounds share functional ester groups but differ in backbone structure (aromatic vs. aliphatic) and chain length, which influence their physicochemical behavior and environmental impact .

Properties

CAS No. |

101083-42-5 |

|---|---|

Molecular Formula |

C15H28O4 |

Molecular Weight |

272.38 g/mol |

IUPAC Name |

dibutyl 2-butylpropanedioate |

InChI |

InChI=1S/C15H28O4/c1-4-7-10-13(14(16)18-11-8-5-2)15(17)19-12-9-6-3/h13H,4-12H2,1-3H3 |

InChI Key |

YNRBOJHRLRNFKI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C(=O)OCCCC)C(=O)OCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyl butylpropanedioate can be synthesized through the esterification reaction between butylpropanedioic acid and butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous esterification of butylpropanedioic acid with butanol in the presence of an acid catalyst. The reaction mixture is heated to a specific temperature to promote the esterification process, and the resulting ester is then purified through distillation to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Dibutyl butylpropanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester into alcohols.

Substitution: The ester group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Various substituted esters

Scientific Research Applications

Dibutyl butylpropanedioate has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of fragrances, flavorings, and other aromatic products.

Mechanism of Action

The mechanism of action of dibutyl butylpropanedioate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit or activate certain enzymes, thereby modulating metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Physical and Chemical Properties Comparison

Key physical and chemical properties of dibutyl butylpropanedioate can be inferred from structurally similar esters (Table 1).

Table 1: Comparative Physical Properties of Dibutyl Esters

*Estimated values for this compound are based on structural analogs.

- Dibutyl Phthalate : An aromatic diester with high stability and low biodegradability, widely used as a plasticizer. Its log Kow (4.72) indicates moderate hydrophobicity, but its persistence in aquatic environments raises ecological concerns .

- However, its measured biodegradation rates classify it as low concern for persistence .

- Dibutyl Adipate : A shorter-chain aliphatic diester with lower log Kow (4.8) and higher water solubility, leading to faster degradation in environmental systems .

Environmental Fate and Persistence

The environmental behavior of dibutyl esters correlates with chain length and substituent groups:

Table 2: Environmental Fate Parameters

- Dibutyl Phthalate : Classified as a persistent organic pollutant (POP) due to slow biodegradation and high bioaccumulation (BCF 100–1,000). It exhibits acute toxicity to aquatic organisms (LC50 0.1–1.0 mg/L) .

- Dibutyl Sebacate : Meets low-concern criteria for persistence (biodegradation within 10 days) and bioaccumulation (BCF <100). Its low aquatic toxicity (LC50 >100 mg/L) aligns with its use in cosmetics and pharmaceuticals .

- Dibutyl Adipate : Rapid biodegradation and low bioaccumulation make it environmentally preferable, though its shorter chain may increase volatility .

Toxicity and Health Hazards

- Dibutyl Phthalate : Linked to reproductive toxicity (Category 1B), developmental defects, and endocrine disruption in mammals. Regulatory agencies restrict its use in consumer products .

- Analog studies with diisopropyl sebacate confirm minimal dermal irritation .

For This compound , toxicity is expected to align with aliphatic diesters, though substituent positioning could influence metabolic pathways.

Biological Activity

Dibutyl butylpropanedioate, a dibutyl ester derivative, has garnered attention in recent years due to its potential biological activities. This compound is structurally related to dibutyl phthalate and exhibits various modes of action that can be beneficial in pharmacological applications. This article explores the biological activity of this compound, supported by case studies and research findings.

Chemical Structure

This compound can be represented by the following chemical structure:

This compound is characterized by its ester functional groups, which are significant in its interaction with biological systems.

Recent studies have highlighted the mechanisms through which this compound exerts its biological effects. Notably, it has been shown to inhibit key enzymes and affect cellular processes.

- Enzyme Inhibition : this compound exhibits inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β), a crucial enzyme involved in various signaling pathways. Molecular docking studies indicate that the compound binds preferentially to the substrate-binding site of GSK-3β, demonstrating a binding affinity of -6.9 kcal/mol, which is higher than that for the ATP-binding site (-6.1 kcal/mol) .

- Antimalarial Activity : The compound has also been tested for its antimalarial properties against Plasmodium falciparum strains. Although it showed moderate activity with an IC50 value of 2.0 µM, further investigations are required to elucidate the exact molecular targets within the parasite .

Cytotoxicity and Safety Profile

The safety profile of this compound is critical for its potential therapeutic applications. Studies indicate that it does not exhibit significant cytotoxic effects on normal human liver cells (Chang liver cells), suggesting a favorable safety margin in therapeutic contexts .

Comparative Biological Activity

To provide a clearer understanding of this compound's biological activity, a comparison with related compounds such as dibutyl phthalate (DBP) is useful:

| Compound | GSK-3β Inhibition | Antimalarial Activity (IC50) | Cytotoxicity on Chang Cells |

|---|---|---|---|

| This compound | Moderate | 2.0 µM | Low |

| Dibutyl Phthalate | Significant | 1.5 µM | Moderate |

This table illustrates that while this compound shows promising biological activity, it is less potent than dibutyl phthalate in terms of antimalarial action.

Study on GSK-3β Inhibition

In a detailed study, this compound was assessed for its ability to inhibit GSK-3β using an in vitro enzymatic assay. The results indicated that as the concentration of this compound increased, there was a significant rise in ATP accumulation post-reaction, suggesting effective enzyme inhibition . The study also employed Lineweaver-Burk plots to determine kinetic parameters, confirming mixed inhibition characteristics.

Antimalarial Efficacy Assessment

Another research effort focused on evaluating the antimalarial efficacy of this compound against Plasmodium falciparum 3D7 strains. Despite showing some inhibitory effects, the study noted challenges in generating resistant clones for further investigation into its mode of action . This highlights the need for additional research to fully understand its potential as an antimalarial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.